molecular formula C10H15BrN2O2 B14684181 1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione CAS No. 31167-27-8

1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione

Cat. No.: B14684181
CAS No.: 31167-27-8
M. Wt: 275.14 g/mol
InChI Key: HUGAFVUVDHVVDE-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione typically involves the alkylation of 5-methylpyrimidine-2,4-dione with 1,5-dibromopentane. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromopentyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromopentyl group to a pentyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxo-pyrimidine derivatives.

    Reduction: Formation of pentyl-substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopentyl)piperidine: Similar structure with a piperidine ring instead of a pyrimidine ring.

    5-Bromopentyl acetate: Contains a bromopentyl group but with an acetate functional group.

Uniqueness

1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione is unique due to the presence of both a bromopentyl group and a pyrimidine ring

Properties

CAS No.

31167-27-8

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

1-(5-bromopentyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15BrN2O2/c1-8-7-13(6-4-2-3-5-11)10(15)12-9(8)14/h7H,2-6H2,1H3,(H,12,14,15)

InChI Key

HUGAFVUVDHVVDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCCCBr

Origin of Product

United States

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